ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a methyl group at position 8 and a ketone at position 3. A thioacetamido linker (-S-CH₂-C(=O)-NH-) bridges this core to a tetrahydrobenzo[b]thiophene ring esterified with an ethyl group. The synthesis of such derivatives often involves sequential functionalization of the tetrahydrobenzo[b]thiophene scaffold. For example, highlights the use of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor, which undergoes cyanoacetylation to form intermediates for further heterocyclic coupling .
Properties
IUPAC Name |
ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-19(27)17-13-6-4-5-7-14(13)31-18(17)23-16(26)11-30-20-22-15-10-12(2)8-9-25(15)21(28)24-20/h8-10H,3-7,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPKGFRWQHPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 293.34 g/mol. Its structure features multiple functional groups and heterocyclic rings that contribute to its chemical reactivity and biological interactions.
Structural Components
- Pyrido[1,2-a][1,3,5]triazin moiety : This component is significant for its potential antiviral properties.
- Thioether linkage : Enhances the compound's ability to interact with biological targets.
- Tetrahydrobenzo[b]thiophene core : May provide anti-inflammatory and analgesic properties.
Antiviral Properties
Recent studies suggest that this compound exhibits promising antiviral activity against HIV. The unique structural features allow it to inhibit viral replication through specific interactions with viral enzymes or host cell receptors.
Anti-inflammatory Activity
The compound's structural similarity to known COX-II inhibitors indicates potential anti-inflammatory effects. Compounds with similar scaffolds have demonstrated significant inhibition of COX-II activity, which is crucial in the management of inflammation-related diseases .
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, proposed mechanisms include:
- Inhibition of viral enzymes : By mimicking natural substrates or cofactors.
- Modulation of inflammatory pathways : Through COX-II inhibition leading to reduced prostaglandin synthesis.
Study 1: Antiviral Activity
In a study evaluating a series of pyrido-triazine derivatives for antiviral activity against HIV, compounds similar to this compound showed IC50 values in the low micromolar range. This suggests that the compound may also possess comparable efficacy against HIV.
Study 2: Inhibition of COX Enzymes
Research on compounds containing similar structural motifs revealed that some derivatives exhibited potent COX-II inhibitory activity with IC50 values significantly lower than standard drugs like Celecoxib. This positions this compound as a candidate for further investigation in anti-inflammatory therapies .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles :
- Pyrido[1,2-a][1,3,5]triazine vs. Pyrimidine/Thieno-Pyrimidine: The target compound’s pyrido-triazine core differs from pyrimidine-based systems (e.g., 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones in ).
- Thioacetamido Linker vs. Cyanoacetamido: describes ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, where a cyano group replaces the thio-linked pyrido-triazine. The thioether in the target compound may improve stability and redox activity compared to the nitrile’s electron-deficient nature .
Substituent Effects :
- The 8-methyl group on the pyrido-triazine core contrasts with substituents like aryl or halogen groups in analogues (e.g., 4-chlorophenyl in ’s cyclopenta[4,5]thieno[2,3-d]pyrimidine).
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~500–550 g/mol) is comparable to analogues like ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (MW: ~350 g/mol, ). The ester group enhances solubility in organic solvents, while the pyrido-triazine may reduce aqueous solubility .
- Thermal Stability: Melting points of similar compounds (e.g., 243–245°C for diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate in ) suggest moderate thermal stability, which may extend to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
